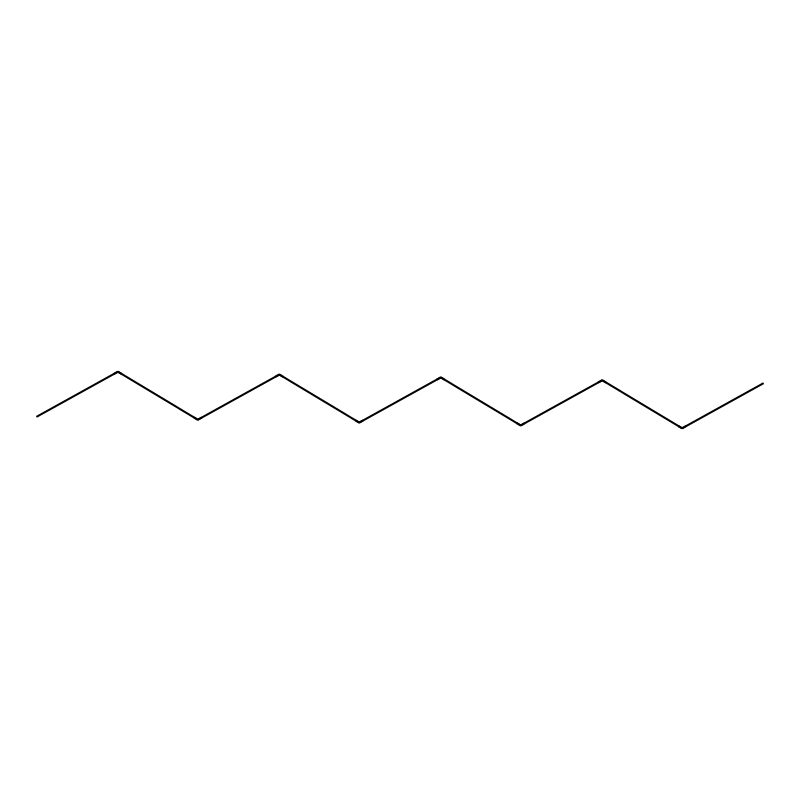

Decane

CH3(CH2)8CH3

C10H22

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)8CH3

C10H22

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.65e-07 M

In water, 5.20X10-2 mg/L at 25 °C

In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C

Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride

Solubility in water: none

Synonyms

Canonical SMILES

Decane (C10H22) is a high-purity straight-chain alkane that serves as a critical non-polar solvent, a precise retention index standard in chromatography, and a low-temperature phase change material (PCM). Characterized by a distinct boiling point of 174.1 °C, a melting point of -29.7 °C, and a vapor pressure of 195 Pa at 25 °C, pure decane offers predictable thermodynamic and physical behavior [1]. Unlike complex hydrocarbon mixtures, highly pure decane provides the exact phase transition enthalpies and evaporation rates required for precision thermal energy storage, standardized analytical workflows, and controlled-drying formulations [2].

Procuring generic mineral spirits, kerosene, or adjacent straight-chain alkanes (such as nonane or dodecane) as substitutes for pure decane introduces severe process variability. Complex hydrocarbon mixtures lack a sharp melting point and exhibit broad distillation ranges, making them entirely unsuitable for use as isothermal phase change materials or as single-peak internal standards in gas chromatography [1]. Furthermore, substituting decane with adjacent alkanes drastically alters physical properties; for example, nonane is significantly more volatile and melts at -53.5 °C, while dodecane melts at -9.6 °C and evaporates too slowly for many coating applications [2]. These deviations compromise cold-chain thermal stability, shift chromatographic retention times, and alter formulation drying profiles.

Phase Change Material (PCM) Suitability for Low-Temperature Thermal Storage

In the design of phase change dispersions (PCDs) for cold-chain logistics and isothermal cooling, the exact melting point of the alkane dictates the operational temperature of the system. Decane exhibits a sharp melting point at -29.7 °C with a high latent heat of fusion, making it ideal for sub-freezing thermal buffering [1]. In contrast, dodecane melts at -9.6 °C, and nonane melts at -53.5 °C [2]. Attempting to use dodecane for -30 °C applications results in premature freezing and a complete loss of latent heat buffering capacity at the target temperature.

| Evidence Dimension | Melting Point for Isothermal Phase Change |

| Target Compound Data | Decane (-29.7 °C) |

| Comparator Or Baseline | Dodecane (-9.6 °C) and Nonane (-53.5 °C) |

| Quantified Difference | Decane provides a specific isothermal phase transition ~20 °C lower than dodecane and ~24 °C higher than nonane. |

| Conditions | Pure alkane phase transition evaluation for thermal energy storage. |

Buyers engineering cold-chain packaging or battery cooling systems for -30 °C environments must procure decane, as adjacent alkanes fail to provide latent heat absorption at this specific target temperature.

Vapor Pressure and Evaporation Control in Formulations

Decane provides a highly specific evaporation profile critical for specialized coatings, aerosols, and precision cleaning processes. At standard ambient temperature (25 °C), decane has a vapor pressure of approximately 195 Pa [1]. This positions it perfectly between the highly volatile nonane (vapor pressure ~590 Pa) and the much heavier dodecane (vapor pressure ~16 Pa)[2]. Substituting decane with nonane leads to rapid flash-off and potential coating defects, while dodecane leaves persistent residues that drastically increase drying times.

| Evidence Dimension | Vapor Pressure at 25 °C |

| Target Compound Data | Decane (~195 Pa) |

| Comparator Or Baseline | Nonane (~590 Pa) and Dodecane (~16 Pa) |

| Quantified Difference | Decane is roughly 3 times less volatile than nonane and over 10 times more volatile than dodecane. |

| Conditions | Standard ambient temperature (25 °C) formulation drying and evaporation models. |

Procurement of decane ensures an intermediate, controlled drying rate in industrial formulations where lighter solvents evaporate too quickly and heavier solvents fail to dry.

Chromatographic Retention Time Standardization

In gas chromatography (GC), decane is heavily utilized as an internal standard and a retention index marker because its boiling point (174.1 °C) places its elution time cleanly between lighter volatile organic compounds and heavier semi-volatiles [1]. When analyzing complex mixtures like gasoline or essential oils, using a lighter alkane like octane often results in peak overlap with the solvent front or early-eluting analytes, while heavier alkanes unnecessarily extend the required GC oven temperature program [2]. Decane's predictable elution provides a reliable anchor for calculating Kovats retention indices.

| Evidence Dimension | Boiling Point / GC Elution Positioning |

| Target Compound Data | Decane (174.1 °C) |

| Comparator Or Baseline | Octane (125.6 °C) |

| Quantified Difference | Decane's boiling point is nearly 50 °C higher than octane's, ensuring it elutes significantly later and avoids overlap with highly volatile sample matrices. |

| Conditions | GC-FID / GC-MS temperature-programmed analysis of hydrocarbon mixtures. |

Analytical laboratories must procure high-purity decane to ensure reproducible, interference-free internal standardization in complex chromatographic separations.

Low-Temperature Thermal Energy Storage and Cold Chain Logistics

Where this compound is the right choice: Maintaining isothermal conditions in sub-freezing cold chain packaging. Driven by its precise -29.7 °C melting point and high latent heat of fusion, decane is the optimal phase change material (PCM) for this temperature band. It is frequently formulated into phase change dispersions (PCDs) for the transport of temperature-sensitive biologicals, vaccines, and specialized food products that require strict thermal buffering below -20 °C [1].

Gas Chromatography Internal Standardization

Where this compound is the right choice: Acting as a reliable retention index marker in GC-FID and GC-MS workflows. Because of its distinct 174.1 °C boiling point and predictable retention behavior, decane is heavily procured by analytical and quality control laboratories for the quantitative analysis of petroleum products, pesticides, and complex organic mixtures where accurate peak identification relies on stable reference markers [2].

Controlled-Evaporation Industrial Formulations

Where this compound is the right choice: Serving as a precision non-polar solvent in specialized coatings, aerosols, and extractions. Leveraging its intermediate vapor pressure of 195 Pa at 25 °C, decane is the solvent of choice when manufacturers need a hydrocarbon that evaporates steadily without the rapid flash-off risks of nonane or the extended drying delays caused by dodecane[3].

References

- [1] Schalbart, P., et al. 'Phase Change Dispersion Made by Condensation–Emulsification.' Langmuir, vol. 26, no. 1, 2010.

- [2] ResolveMass Laboratories. 'Understanding GC-MS Chromatograms: Retention Time.' Analytical Guides.

- [3] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 15600, Decane.' PubChem, 2025.

Physical Description

Liquid

liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

174.1 °C

174.2 °C

Flash Point

46.0 °C (114.8 °F) - closed cup

115 °F (46 °C)(Closed cup)

46 °C c.c.

Vapor Density

4.90 (Air = 1)

Relative vapor density (air = 1): 4.9

Density

0.7255 g/cu cm at 25 °C

Relative density (water = 1): 0.7

LogP

log Kow = 5.01

5.98 (estimated)

Melting Point

-29.7 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1721 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 1719 of 1721 companies with hazard statement code(s):;

H226 (87.78%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (95.46%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

1.43 mmHg

1.43 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.17

Pictograms

Flammable;Health Hazard

Other CAS

63335-87-5

73138-29-1

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

General Manufacturing Information

Petroleum refineries

Decane: ACTIVE

Alkanes, C10-18: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-decane; Matrix: air; Detection Limit: 0.06 ug/sample.

Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concn of alkanes in air.

Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Storage Conditions

Interactions

Decane, at a concn of 0.12 mM, enhanced the mutagenic effect of methylazoxymethanol by 24% at the ouabain-resistant locus in cultured V79 Chinese hamster cells. No mutagenic activity was observed per se.

...Repeated topical applications to mice of ...n-decane... on the carcinogenic potential of UV light at three wavelength regions: 254 nm, 290-320 nm, and greater than 350 nm /produced/...a cocarcinogenic effect at 254 nm... Radiation at wavelengths longer than 350 nm, generally considered noncarcinogenic, produced tumors on the backs of mice treated with n-decane...

Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activities in human epidermal keratinocytes (HEK). In order to elucidate the dermatotoxicity of a complex mixture like jet fuels, structural differences, exposure time and dosage were investigated on HEK toxicity assessed by mortality and IL-8 release. ALI and ARO hydrocarbons were grouped into 4 categories: highly cytotoxic (octane, nonane, decane for aliphatics and cyclohexalbenzene, trimethylbenzene, xylene for aromatics), low cytotoxic (tetradecane, pentadecane, hexadecane for aliphatics and benzene for aromatics), high IL-8 release (decane, undecane, dodecane for aliphatics and dimethylnapthalene, cyclohexylbenzene, ethylbenzene for aromatics) and low IL-8 release (tetradecane, pentadecane, hexadecane for aliphatics and benzene, toluene, xylene for aromatics). The 4 categories of ALI hydrocarbons were mixed with each other, or cross-mixed with each of the 4 categories of ARO hydrocarbons. The resulting cytotoxicity and IL-8 production from HEK were evaluated at 24 hr. The results showed an antagonistic cytotoxic effect between ALI and ARO hydrocarbons in which ALI attenuated the degree of HEK mortality caused by the ARO hydrocarbons. On the other hand, the ARO hydrocarbons reduced the significant increase of IL-8 induced by ALI hydrocarbons. Synergistic effects between low IL-8 inductive and low cytotoxic hydrocarbons were found and the highest cytotoxic and IL-8 inductive responses did not completely correspond to the mixture of highly cytotoxic and highly IL-8 inductive hydrocarbons. This study supports the concept that the ARO dictate the degree of HEK mortality, while the ALI are the major contributor to inciting the proinflammatory response. Mixture effects must be considered when evaluating cytotoxicity to HEK.

For more Interactions (Complete) data for n-Decane (6 total), please visit the HSDB record page.